Product packaging for H-Gly-Tyr-Gly-OH(Cat. No.:CAS No. 6099-08-7)

H-Gly-Tyr-Gly-OH

Cat. No.: B1594280
CAS No.: 6099-08-7
M. Wt: 295.29 g/mol
InChI Key: HQSKKSLNLSTONK-UHFFFAOYSA-N
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Description

Model Systems in Chemical Biology and Material Science

In chemical biology, short peptides are invaluable tools for studying protein structure, function, and interactions. ontosight.ai They can mimic the bioactive portions of larger proteins, allowing researchers to probe specific molecular recognition events and enzymatic mechanisms. chemimpex.com Their conformational flexibility and the ability to systematically modify their sequence provide a powerful platform for understanding the principles of protein folding and stability. encyclopedia.pub

In the realm of material science, the self-assembly properties of short peptides are of particular interest. acs.orgmdpi.com These peptides can spontaneously organize into well-ordered nanostructures such as nanofibers, nanotubes, and hydrogels. mdpi.comnih.gov This bottom-up approach to nanofabrication is attractive for creating biocompatible materials for applications in tissue engineering, drug delivery, and biosensing. acs.orglongdom.org The ability to tune the properties of these materials by altering the peptide sequence offers a high degree of control over their final form and function. mdpi.com

The Tripeptide H-Gly-Tyr-Gly-OH: Structural Context and Research Relevance

This compound, with its central tyrosine residue flanked by two glycine (B1666218) residues, possesses a unique combination of properties that make it a focus of research. The glycine residues provide conformational flexibility, while the tyrosine residue introduces an aromatic and photoreactive element. csic.es

The phenolic side chain of tyrosine allows this compound to act as a chromophore, absorbing ultraviolet light. ontosight.ai This property is exploited in spectroscopic studies to investigate peptide conformation and dynamics. ontosight.ai Furthermore, the tyrosine residue can be chemically modified, for instance through nitration, which allows for detailed studies on the effects of such modifications on peptide structure and function. glpbio.comresearchgate.net

From a structural standpoint, the simplicity of the Gly-X-Gly motif, where X is an aromatic residue like tyrosine, allows for focused analysis of the aromatic residue's interactions and its influence on the peptide backbone. csic.es This makes this compound an excellent model for studying side chain-backbone interactions and the influence of hydration on peptide structure. csic.es

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C13H17N3O5
Molecular Weight 295.3 g/mol
Appearance White powder
Synonyms Glycyl-L-tyrosyl glycine
CAS Number 6099-08-7

This data is compiled from various chemical suppliers and databases. chemimpex.com

Overview of Current Research Trajectories Involving Tripeptides

Current research on tripeptides is diverse and spans multiple scientific disciplines. A significant area of focus is their application in drug development and as therapeutic agents. chemimpex.com Tripeptides are being investigated for their potential in enhancing drug delivery systems and for their intrinsic bioactive properties, including neuroprotective and cognitive-enhancing effects. chemimpex.com

In material science, the development of self-assembling tripeptide-based hydrogels is a major research thrust. frontiersin.org These materials are being explored for their potential in sustained drug release and as scaffolds for tissue regeneration. The ability to control the gelation process and the mechanical properties of the resulting hydrogels through modifications of the tripeptide sequence is a key area of investigation. mdpi.com

Furthermore, tripeptides are being used as building blocks in the synthesis of more complex peptides and peptidomimetics. chemimpex.comresearchgate.net The development of novel synthetic methodologies, including late-stage functionalization, is expanding the chemical space accessible for creating peptides with enhanced stability and novel functions. researchgate.netnih.gov The study of tripeptide motifs in biological systems also provides crucial insights for the design of peptidomimetics that can modulate protein-protein interactions. researchgate.net

Table 2: Research Applications of this compound and Related Tripeptides

Research Area Specific Application Key Findings/Focus
Biochemical Research Model for UV-absorption and nitration studies. glpbio.com Understanding the impact of chemical modifications on tyrosine-containing proteins.
Peptide Synthesis Building block for larger peptides. chemimpex.com Essential for developing new therapeutic agents. chemimpex.com
Biotechnology Production of bioactive peptides. chemimpex.com Enhancing the efficacy of various biotechnological products. chemimpex.com
Material Science Self-assembly into nanomaterials. frontiersin.org Development of hydrogels for drug delivery and tissue engineering. frontiersin.org
Spectroscopy Model for Raman spectroscopy analysis. csic.es Investigating peptide conformation and hydration. csic.es

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N3O5 B1594280 H-Gly-Tyr-Gly-OH CAS No. 6099-08-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c14-6-11(18)16-10(13(21)15-7-12(19)20)5-8-1-3-9(17)4-2-8/h1-4,10,17H,5-7,14H2,(H,15,21)(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSKKSLNLSTONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-08-7
Record name Glycyl-tyrosyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC333493
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for H Gly Tyr Gly Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for creating peptides, including H-Gly-Tyr-Gly-OH. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. biosynth.com The process is characterized by repeated cycles of coupling and deprotection until the desired sequence is assembled, after which the completed peptide is cleaved from the resin. biosynth.compeptide.com

Fmoc/tBu Strategy Implementation

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups (like tBu). csic.es The Fmoc group is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). peptide.comwiley-vch.de For the synthesis of this compound, the tyrosine side-chain hydroxyl group is protected with a tert-butyl (tBu) group to prevent unwanted side reactions during synthesis. peptide.comthermofisher.com This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step without affecting the side-chain protection or the linkage to the resin, which are later removed in a single step with strong acid. csic.esub.edu

Resin Selection and Loading Optimization

The choice of resin is critical for a successful synthesis. For the synthesis of a peptide acid like this compound, common choices include Wang resin or 2-chlorotrityl chloride (2-CTC) resin. peptide.com The 2-CTC resin is particularly advantageous as it allows for the attachment of the first amino acid (Fmoc-Gly-OH) with minimal risk of racemization.

The loading capacity of the resin, which is the amount of the first amino acid attached per gram of resin, needs to be optimized. For a short peptide like this compound, a standard substitution resin (0.5 to 1.2 mmol/g) is generally suitable. peptide.com However, for larger or more complex peptides, a lower substitution resin might be used to minimize aggregation of the growing peptide chains. peptide.com The swelling of the resin in the reaction solvent is also a crucial factor, as it affects the accessibility of the reaction sites. Polystyrene-based resins are widely used and must swell adequately in solvents like DMF or dichloromethane (B109758) (DCM) to facilitate efficient reaction kinetics. rsc.org

Table 1: Common Resins for SPPS of Peptide Acids

Resin Type Linker Type Cleavage Condition Advantages
Wang Resin p-alkoxybenzyl alcohol High concentration TFA Widely used, good stability.
2-Chlorotrityl Chloride (2-CTC) Resin Trityl Dilute TFA or other mild acids Minimizes racemization of the C-terminal amino acid, allows for synthesis of fully protected peptide fragments.

| Merrifield Resin | Benzyl (B1604629) ester | Strong acids like HF | Historically significant, stable bond. peptide.com |

Coupling Reagent Chemistry and Efficiency

The formation of the amide bond between the incoming Nα-Fmoc-protected amino acid and the deprotected N-terminal of the resin-bound peptide is facilitated by a coupling reagent. A variety of reagents are available, each with its own mechanism and efficiency. Common classes include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium/uronium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU). ub.eduresearchgate.net

Table 2: Comparison of Common Coupling Reagents

Reagent Class Additive (Typical) Key Features
DIC Carbodiimide HOBt or OxymaPure Cost-effective, byproduct (DIU) is soluble in DMF. tandfonline.com
HATU Aminium/Uronium DIPEA (base) Highly efficient, fast reaction times, suitable for difficult couplings. ub.eduresearchgate.net
PyBOP Phosphonium DIPEA (base) Effective, but can be allergenic.

| T3P® | Phosphonic Anhydride | DIPEA (base) | Can be used in "green" solvents, mild activation. mdpi.comcsic.es |

Cleavage and Deprotection Procedures

Once the peptide chain is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. In the Fmoc/tBu strategy, this is typically achieved simultaneously by treating the peptidyl-resin with a strong acid cocktail. rsc.org A common cleavage cocktail consists of trifluoroacetic acid (TFA) as the main cleavage agent, with scavengers added to trap the reactive cationic species generated from the protecting groups and the resin linker. thermofisher.com

For a peptide containing tyrosine, scavengers are crucial to prevent modification of the tyrosine ring by these carbocations. peptide.com A standard and effective cleavage cocktail for a peptide like this compound would be TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v). nih.gov TIS is an efficient scavenger for the t-butyl cations, and water helps in the final hydrolysis of the ester bond to the resin. The cleavage reaction is typically run for a few hours at room temperature, after which the crude peptide is precipitated from the TFA solution using a cold non-solvent like diethyl ether. rsc.org

Side Product Formation and Mitigation in SPPS

Several side reactions can occur during SPPS, potentially leading to impurities in the final product. For tyrosine-containing peptides, a key concern is the alkylation or modification of the phenol (B47542) side chain during the final TFA cleavage if scavenging is inefficient. peptide.comthermofisher.com

Another common side reaction, particularly when coupling the first two amino acids, is the formation of diketopiperazine (DKP). This occurs when the deprotected dipeptide-resin cyclizes, cleaving itself from the support. This is more prevalent with certain amino acid sequences, especially those involving proline or glycine (B1666218) at the C-terminus. iris-biotech.de Using a 2-chlorotrityl resin can help mitigate DKP formation due to the steric bulk of the trityl linker.

Aspartimide formation is another potential issue if aspartic acid is present, though not in the case of this compound. iris-biotech.depeptide.com Incomplete Fmoc deprotection or coupling can lead to deletion sequences, where an amino acid is missing from the final peptide. google.com To mitigate this, monitoring the completeness of each reaction step using tests like the Kaiser test (for primary amines) or the chloranil (B122849) test (for secondary amines) is good practice.

Solution-Phase Peptide Synthesis (LPPS) Techniques

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution. Unlike SPPS, the intermediates are isolated and purified after each step. ekb.eg While this can be more labor-intensive and less amenable to automation than SPPS, LPPS is often preferred for large-scale synthesis of peptides.

The synthesis of this compound in solution would typically involve the stepwise coupling of protected amino acids. For example, N-protected glycine could be coupled to tyrosine methyl ester. After deprotection of the N-terminus, the resulting dipeptide ester would then be coupled with another N-protected glycine. Finally, removal of all protecting groups would yield the desired tripeptide. chemicalbook.com Coupling reagents similar to those used in SPPS, such as carbodiimides or T3P®, are employed to facilitate amide bond formation. mdpi.comchemicalbook.comrsc.org Purification at each stage, often by crystallization or chromatography, is crucial to ensure the purity of the final product. One reported method involves protecting glycine with a benzyloxycarbonyl group and using N,N'-carbonyldiimidazole as a condensing agent to react it with tyrosine ethyl ester, followed by hydrolysis to remove the protecting groups. chemicalbook.com

Table 3: Compound Names

Compound Name
This compound
Glycine
Tyrosine
Fmoc-Gly-OH
N,N'-diisopropylcarbodiimide (DIC)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
1-hydroxybenzotriazole (HOBt)
Ethyl (hydroxyimino)cyanoacetate (OxymaPure)
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Diethyl ether
N,N-dimethylformamide (DMF)
Dichloromethane (DCM)
Piperidine
Benzyloxycarbonyl
N,N'-carbonyldiimidazole

Fragment Condensation Strategies

Fragment condensation is a powerful strategy in solution-phase peptide synthesis, particularly for larger peptides, as it involves the coupling of pre-synthesized peptide fragments. vulcanchem.com This approach can offer advantages over stepwise solid-phase peptide synthesis (SPPS) by minimizing repetitive coupling and deprotection steps. A common approach involves the preparation of protected peptide fragments, which are then coupled together. vulcanchem.com For a tripeptide like this compound, a plausible fragment condensation strategy would involve the synthesis of two fragments, for example, a protected glycine derivative and a protected Tyr-Gly dipeptide.

The coupling of these fragments is a critical step, often facilitated by reagents that activate the C-terminal carboxyl group of one fragment for reaction with the N-terminal amino group of the other. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used for this purpose. google.com More advanced coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with additives such as OxymaPure are also employed to enhance efficiency and minimize side reactions. google.comtandfonline.com For instance, the fragment condensation between Fmoc-Glu(tBu)-Tyr(tBu)-Gly-OH and a resin-bound dipeptide has been successfully carried out using DIC and OxymaPure. google.com After the fragments are joined, a final "global deprotection" step is necessary to remove all protecting groups, yielding the final peptide. vulcanchem.com

Protection Group Selection for Amino and Carboxyl Termini

The success of peptide synthesis, whether by fragment condensation or stepwise approaches, hinges on the judicious selection of protecting groups for the reactive functional groups of the amino acids. iris-biotech.deyoutube.com These groups prevent unwanted side reactions during chain elongation and are categorized as temporary (for the α-amino group) or permanent (for side chains), which are removed at the end of the synthesis. iris-biotech.de

The most prevalent orthogonal protecting group strategy in modern peptide synthesis is the Fmoc/tBu pair. iris-biotech.de The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amino group and is readily removed by a base, typically piperidine. iris-biotech.de The tert-butyl (tBu) group, on the other hand, is acid-labile and is used to protect the side chains of amino acids like tyrosine and the C-terminal carboxyl group. iris-biotech.depeptide.com

For the synthesis of this compound, the N-terminal glycine would be protected with an Fmoc group. The phenolic hydroxyl group of the tyrosine side chain is often protected to prevent side reactions. google.com While sometimes left unprotected, this can lead to undesirable outcomes. google.com Common protecting groups for the tyrosine hydroxyl group include the benzyl (Bzl) ether and the tert-butyl (tBu) ether. peptide.com The tBu group is particularly advantageous in Fmoc-based strategies as it is cleaved under the same acidic conditions used for final cleavage from the resin. peptide.com The C-terminal carboxyl group of the final glycine residue can be protected as an ester, which is then cleaved in the final deprotection step.

Functional GroupAmino AcidProtecting GroupLability
α-AminoGlycine (N-terminus)FmocBase-labile (e.g., piperidine)
Side Chain (Hydroxyl)TyrosinetBuAcid-labile (e.g., TFA)
Side Chain (Hydroxyl)TyrosineBzlPartially removed by TFA
α-CarboxylGlycine (C-terminus)Ester (e.g., tBu)Acid-labile (e.g., TFA)

Green Chemistry Considerations in Peptide Synthesis

One key area of focus is the replacement of conventional solvents like N,N-dimethylformamide (DMF) with greener alternatives. tandfonline.comoxymapure.com Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and γ-valerolactone (GVL) are being explored. oxymapure.com For example, the synthesis of Leu-enkephalinamide (H-Tyr-Gly-Gly-Phe-Leu-NH2) has been successfully demonstrated using DIC/OxymaPure in 2-MeTHF. oxymapure.com Binary solvent systems, such as a mixture of DMSO and 2-MeTHF, have also shown promise. oxymapure.com

Another principle of green chemistry is to "reduce derivatives," which in the context of peptide synthesis translates to minimizing the use of side-chain protecting groups. nih.gov Recent research has explored solid-phase peptide synthesis (SPPS) in aqueous, microwave-assisted conditions without the need for protecting the hydroxyl side chains of serine, threonine, and tyrosine. nih.gov This approach was successfully applied to synthesize a laminin-related peptide, H-Tyr-Ile-Gly-Ser-Arg-NH2, without significant side reactions. nih.gov

The use of greener coupling additives is also gaining traction. OxymaPure®, for instance, has been recognized as a greener alternative to traditional additives like HOBt due to its better solubility in green solvents and reduced hazardous properties. oxymapure.com Furthermore, strategies to minimize solvent usage, such as washing the resin with a solvent containing a small percentage of OxymaPure after deprotection, can significantly reduce solvent consumption. oxymapure.com

Green Chemistry ApproachExample ApplicationReference
Green SolventsUse of 2-MeTHF, EtOAc, GVL instead of DMF. oxymapure.com oxymapure.com
Minimal ProtectionSPPS without hydroxy side chain protection in aqueous, microwave-assisted conditions. nih.gov nih.gov
Greener ReagentsUse of OxymaPure® as a coupling additive. oxymapure.com oxymapure.com
Solvent ReductionWashing resin with solvent containing 1% OxymaPure to reduce solvent use by up to 50%. oxymapure.com oxymapure.com

Enzymatic Synthesis of Peptides Including Gly-Tyr-Gly Motifs

Enzymatic peptide synthesis offers a milder and more specific alternative to traditional chemical methods. qyaobio.com It operates under mild, aqueous conditions and often circumvents the need for extensive protection and deprotection steps. qyaobio.comnih.gov

Enzyme Selection and Reaction Conditions

The choice of enzyme is paramount for successful enzymatic peptide synthesis. Proteases, which naturally cleave peptide bonds, can be engineered or used in reverse under specific conditions to form them. qyaobio.comnih.gov Enzymes like papain and glycyl endopeptidase have been utilized for synthesizing peptides containing glycine. qyaobio.comresearchgate.netresearchgate.net For instance, glycyl endopeptidase has been used in the solid-to-solid synthesis of model peptides including Z-Gly-Tyr-NH2 and Z-Gly-Tyr-OEt. researchgate.netresearchgate.net

Chymotrypsin is another enzyme that has been employed in the synthesis of Z-Tyr-Gly-NH2. tandfonline.com The reaction conditions, including pH, temperature, and the presence of organic co-solvents, significantly influence the reaction yield and rate. For example, the synthesis of a precursor to Gly-Tyr, Cbz-Gly-Tyr-NH2, using the PST-01 protease was optimized in the presence of 60% (v/v) dimethylsulfoxide (DMSO) at 40°C and a pH of 7.0, achieving a high equilibrium yield. sci-hub.se The presence of organic solvents can be beneficial for dissolving hydrophobic substrates, but the enzyme must maintain its stability and activity under these conditions. sci-hub.se

Stereospecificity and Chemo-selectivity in Enzymatic Peptide Bond Formation

A key advantage of enzymatic synthesis is its high stereospecificity, meaning the enzyme selectively acts on one stereoisomer (L- or D-amino acid) over the other. nih.govpnas.org Most proteases, including papain, exhibit a strong preference for L-amino acids. nih.govacs.org This inherent selectivity ensures the formation of peptides with the desired chirality without the risk of racemization that can occur in chemical synthesis.

Studies on papain have shown that while it can bind to both L- and D-isomers of an amino acid ester, the subsequent step of forming the peptide bond (aminolysis) is significantly faster for the L-isomer. nih.govacs.org This difference in reaction kinetics is the basis for the enzyme's stereospecificity. nih.gov

Advanced Analytical Characterization and Structural Elucidation of H Gly Tyr Gly Oh

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry is an indispensable tool for the precise mass determination and structural analysis of peptides like H-Gly-Tyr-Gly-OH.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing biomolecules like peptides. libretexts.org It allows for the accurate determination of the molecular weight of this compound. The molecular formula for this compound is C₁₃H₁₇N₃O₅, which corresponds to a monoisotopic mass of 295.1168 Da. In ESI-MS, the peptide is typically observed as a protonated molecule [M+H]⁺, with a calculated m/z of 296.1241. The high-resolution capabilities of modern mass spectrometers enable the confirmation of this molecular weight with high precision, often within a few parts per million (ppm), thus verifying the elemental composition. uab.edumsvision.com

Table 1: ESI-MS Data for this compound

Ion Calculated m/z
[M+H]⁺ 296.1241
[M+Na]⁺ 318.1060
[M+K]⁺ 334.0799

This interactive table provides the calculated mass-to-charge ratios (m/z) for common adducts of this compound observed in positive-ion mode ESI-MS.

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence of this compound and to analyze its fragmentation pathways. sc.edu In a typical MS/MS experiment, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation along the peptide backbone, primarily at the amide bonds, generating a series of b- and y-ions. wiley-vch.de

The fragmentation of this compound will produce specific b- and y-ions that allow for the unambiguous determination of its sequence.

b-ions are formed by cleavage of the peptide bond with charge retention on the N-terminal fragment.

y-ions are formed with charge retention on the C-terminal fragment.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Ion Type Sequence Calculated m/z
b₁ Gly 58.0293
b₂ Gly-Tyr 221.0921
y₁ Gly 76.0393
y₂ Tyr-Gly 239.1026

This interactive table details the expected b- and y-ion fragments from the tandem mass spectrometry of this compound, which are used to verify its amino acid sequence.

The observed fragmentation pattern, including the characteristic immonium ion for Tyrosine at m/z 136.0762, provides definitive confirmation of the Gly-Tyr-Gly sequence. researchgate.net

Post-Translational Modification (PTM) Analysis (e.g., nitration of Tyr residue)

Mass spectrometry is also a powerful tool for identifying and characterizing post-translational modifications (PTMs). nih.gov A common PTM for tyrosine residues is nitration, which involves the addition of a nitro group (-NO₂) to the aromatic ring. royalsocietypublishing.org This modification adds 44.9851 Da to the mass of the residue.

Nitration of the tyrosine in this compound results in the formation of H-Gly-Tyr(NO₂)-Gly-OH. researchgate.net ESI-MS analysis would show a corresponding mass shift. The molecular weight of the nitrated peptide would increase, and this change can be precisely measured by HRMS. creative-proteomics.com MS/MS analysis of the nitrated peptide would further confirm the location of the modification, as the mass of the y₂-ion and b₂-ion would increase by 45 Da, while the y₁ and b₁ ions would remain unchanged. edpsciences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of peptides in solution, providing information on connectivity and conformation. spectralservice.deu-tokyo.ac.jp

1D and 2D NMR for Complete Spectral Assignment (¹H, ¹³C, ¹⁵N NMR)

Complete assignment of the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) NMR spectra is the first step in the detailed structural analysis of this compound.

¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of each proton. hmdb.cachemrxiv.org Key signals include the amide (NH) protons, α-protons, and the aromatic protons of the tyrosine side chain. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, including the carbonyl carbons of the peptide backbone and the carbons of the amino acid side chains. illinois.edunih.govresearchgate.net

¹⁵N NMR: ¹⁵N NMR, often performed on isotopically enriched samples, provides direct information about the nitrogen atoms in the peptide backbone. pnas.orgnih.gov

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all the signals by correlating coupled nuclei. scienceopen.comsnu.ac.kremerypharma.com For instance, COSY connects scalar-coupled protons, allowing for the identification of spin systems within each amino acid residue. HSQC correlates protons to their directly attached carbons or nitrogens.

Table 3: Representative ¹H and ¹³C Chemical Shifts (ppm) for this compound in D₂O

Residue Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Gly¹ α-CH₂ ~3.80 ~43.5
C' - ~173.0
Tyr² α-CH ~4.50 ~56.0
β-CH₂ ~2.95, ~3.15 ~37.0
Aromatic (ortho) ~7.15 ~131.0
Aromatic (meta) ~6.85 ~116.0
C' - ~175.0
Gly³ α-CH₂ ~3.90 ~42.5
C' - ~178.0

This interactive table presents typical chemical shift values for the protons and carbons in this compound. Actual values can vary with solvent and pH. researchgate.netnih.gov

Conformational Analysis using NMR Parameters (e.g., coupling constants, chemical shifts)

NMR parameters are highly sensitive to the local conformation of the peptide.

Coupling Constants (J-couplings): The vicinal coupling constant between the amide proton and the α-proton (³JHNα) is particularly informative. nih.gov Its magnitude, governed by the Karplus relationship, provides direct insight into the backbone dihedral angle φ. This allows for the characterization of secondary structures like β-turns or random coils. chemrxiv.orgacs.org

Chemical Shifts: Deviations of ¹Hα and ¹³Cα chemical shifts from their "random coil" values are indicative of ordered secondary structure. ripublication.comnih.gov For example, upfield shifts of ¹Hα protons are often associated with β-sheet or extended conformations.

By integrating these various NMR parameters, a detailed model of the solution conformation of this compound can be constructed, providing insights into its flexibility and preferred spatial arrangements. core.ac.uk

Dynamic Nuclear Polarization (DNP) NMR for Enhanced Sensitivity in Peptide Studies

Dynamic Nuclear Polarization (DNP) Nuclear Magnetic Resonance (NMR) is a powerful technique for enhancing signal sensitivity in solid-state NMR (ssNMR) spectroscopy, which is particularly beneficial for studying peptides like this compound. Standard NMR spectroscopy often suffers from low sensitivity, requiring large sample amounts or long acquisition times. DNP-NMR addresses this limitation by transferring the high polarization of electron spins to nuclear spins, thereby boosting the NMR signal intensity by several orders of magnitude.

For a tripeptide such as this compound, DNP-NMR can provide detailed structural information that is otherwise difficult to obtain. The enhanced sensitivity allows for the detection of signals from low-abundance conformers or in complex biological matrices. Nitration of the tyrosine residue in this compound has been studied, and the chemical shifts of the nitrated peptide showed very good agreement with peaks found in the ¹⁵N-¹H Heteronuclear Multiple Bond Correlation (HMBC) spectrum of a nitrated protein, demonstrating the utility of such model peptides in understanding protein modifications.

The application of DNP-NMR to peptides involves co-dissolving the peptide with a stable radical polarizing agent in a suitable solvent, followed by rapid freezing to create a glassy matrix. This sample is then irradiated with microwaves at cryogenic temperatures (around 100 K) within the NMR spectrometer, leading to the polarization transfer and subsequent signal enhancement. This approach enables advanced structural studies, including the determination of internuclear distances and torsion angles, providing critical insights into the peptide's conformation and its interactions with other molecules.

Chromatographic Purity Assessment and Separation Techniques

Chromatography is an indispensable tool for the purification and analysis of peptides. mdpi.com A variety of chromatographic techniques are employed to assess the purity, monitor degradation, and study the oligomerization states of this compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for assessing the purity of synthetic peptides and monitoring their degradation. nih.govlcms.cz In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. hplc.eu For this compound, its retention time is influenced by the hydrophobic character of the tyrosine residue's aromatic side chain.

The purity of this compound can be determined by injecting a sample onto an RP-HPLC column (e.g., a C18 column) and eluting it with a gradient of an organic solvent like acetonitrile (B52724) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govgoogle.com The resulting chromatogram shows a major peak for the intact peptide and smaller peaks for any impurities. Degradation products, such as those resulting from oxidation or hydrolysis, can be identified and quantified by monitoring the appearance of new peaks or the decrease in the area of the main peptide peak over time. nih.gov For instance, a study on the degradation of a peptide in the presence of an enzyme involved terminating the reaction with TFA and separating the degradation products using a C18 column with an acetonitrile/TFA gradient. google.com

Table 1: Typical RP-HPLC Parameters for Peptide Analysis

ParameterValue
Column C18, 5 µm, 110Å, 250 x 4.6 mm
Mobile Phase A 0.05% TFA in water
Mobile Phase B 0.05% TFA in acetonitrile
Gradient Linear gradient of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 215 nm
Injection Volume 10 µL (1 mg/mL sample)

This table presents a typical set of parameters for RP-HPLC analysis of peptides. Actual conditions may vary depending on the specific peptide and impurities. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a complementary technique to RP-HPLC, particularly useful for the separation of polar and hydrophilic compounds. researchgate.net In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of a more polar aqueous solvent. acs.org This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. researchgate.netacs.org

For a relatively polar tripeptide like this compound, HILIC can offer alternative selectivity compared to RP-HPLC. The elution order in HILIC is generally the reverse of that in RP-HPLC, with the most hydrophilic compounds eluting last. polylc.com The retention of peptides in HILIC is influenced by hydrophilic interactions and, in some cases, electrostatic interactions. polylc.com For example, the dipeptide Gly-Tyr has been studied using HILIC, where its retention is governed by hydrophilic interactions and is inversely proportional to the pH and ionic concentration of the mobile phase. polylc.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution. accessscience.com This technique is valuable for determining the oligomerization state of peptides, i.e., whether they exist as monomers, dimers, or higher-order aggregates. amazonaws.comatascientific.com.au The GPC column is packed with porous particles, and larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores travel a longer path and elute later.

To study the potential oligomerization of this compound, a solution of the peptide would be passed through a GPC column. The elution volume of the peptide would be compared to that of molecular weight standards to estimate its apparent molecular weight and thus its oligomeric state. This technique is crucial for understanding peptide self-association, which can impact its biological activity and stability. While classical methods like electrophoresis and light scattering can be challenging for metastable oligomers, GPC/SEC provides a robust method for resolving and characterizing different oligomeric species. atascientific.com.aunih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

TechniquePrinciple of SeparationPrimary Application for this compound
RP-HPLC HydrophobicityPurity assessment, degradation monitoring
HILIC Hydrophilicity/PolaritySeparation of polar variants and impurities
GPC/SEC Molecular SizeDetermination of oligomerization state (monomer, dimer, etc.)

This table summarizes the primary uses of different chromatographic techniques in the analysis of this compound.

The tripeptide this compound can serve as a model compound for evaluating and comparing different peptide separation techniques. Its well-defined structure, incorporating both hydrophilic (glycine residues) and moderately hydrophobic (tyrosine residue) elements, makes it suitable for testing the resolving power and selectivity of various chromatographic methods.

Studies comparing RP-HPLC and HILIC have shown that these techniques offer complementary selectivity for peptides. polylc.com For a mixture of peptides, the elution order in HILIC is often orthogonal to that in RP-HPLC. polylc.com Using this compound and its analogs, researchers can systematically investigate the effects of mobile phase composition (e.g., organic solvent concentration, pH, salt concentration) and stationary phase chemistry on retention and selectivity in both modes of chromatography. acs.orgnih.gov Such studies are essential for developing robust analytical methods for complex peptide mixtures.

Gel Permeation Chromatography (GPC) for Oligomerization States

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the molecular structure and conformation of peptides. These methods probe the vibrational modes of chemical bonds within the molecule.

For this compound, vibrational spectroscopy can be used to characterize its secondary structure. The amide I band (primarily C=O stretching) in the FTIR spectrum, typically found around 1650 cm⁻¹, is sensitive to the peptide backbone conformation (e.g., β-sheet, random coil). Similarly, the amide II and III bands provide further structural insights.

Raman spectroscopy is particularly useful for studying the environment of the tyrosine side chain. horiba.com The Raman spectrum of tyrosine exhibits characteristic bands, such as the doublet near 850/830 cm⁻¹, which is sensitive to the hydrogen-bonding state of the phenolic hydroxyl group. horiba.comcsic.es Theoretical DFT calculations on Gly-Tyr-Gly have shown the influence of the aromatic side chain orientation and backbone structure on these characteristic Raman doublets. csic.es The analysis of these bands in the Raman spectrum of this compound can reveal details about its local environment and intermolecular interactions. csic.esresearchgate.net Cryogenic infrared photodissociation spectroscopy has also been employed to obtain sharp vibrational transitions for protonated peptides, allowing for detailed structural characterization. acs.org

Infrared (IR) Spectroscopy for Amide Bond Characterization

Infrared (IR) spectroscopy is a fundamental technique for characterizing the vibrational modes of molecules, and it is particularly useful for confirming the integrity of the peptide backbone in this compound. The IR spectrum of a peptide is dominated by characteristic absorption bands arising from the amide groups (-CONH-) that link the amino acid residues. leibniz-fli.de These bands, known as Amide I, II, and III, are sensitive to the peptide's secondary structure and hydrogen-bonding patterns. leibniz-fli.demdpi.com

The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is the most intense and structurally sensitive absorption band in proteins and peptides. leibniz-fli.de It originates mainly from the C=O stretching vibration (70-85%) of the peptide backbone, with minor contributions from C-N stretching. leibniz-fli.de Its precise frequency is determined by the backbone conformation and hydrogen bonding. For instance, studies on the related tripeptide Tyr-Gly-Gly have identified Amide I components around 1630 cm⁻¹ and 1645 cm⁻¹, which are consistent with the presence of γ-turn structures. rsc.org In another similar peptide, H-Gly-Ala-Tyr-OH, the Amide I band is observed at approximately 1650 cm⁻¹.

The Amide II band, found between 1510 and 1580 cm⁻¹, results from a combination of the N-H in-plane bending (40-60%) and C-N stretching (18-40%) vibrations. leibniz-fli.de This band is also conformationally sensitive but is generally more complex than the Amide I band. leibniz-fli.de The Amide III band is a very complex vibration observed in the 1200–1340 cm⁻¹ region, arising from a mixture of C-N stretching, N-H bending, and other vibrations. mdpi.com Its sensitivity to both backbone conformation and side-chain composition makes it a useful, albeit complex, probe of peptide structure. mdpi.comias.ac.in

In addition to the backbone vibrations, the IR spectrum of this compound would also exhibit bands corresponding to the tyrosine side chain, such as the O-H stretching vibration from the phenolic hydroxyl group, typically observed around 3300 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound Analysis

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Primary Vibrational Origin Structural Significance
Amide I 1600 - 1700 C=O Stretching (70-85%) Highly sensitive to secondary structure (α-helix, β-sheet, turns, random coil) and hydrogen bonding. leibniz-fli.de
Amide II 1510 - 1580 N-H Bending (40-60%), C-N Stretching (18-40%) Conformationally sensitive, complements Amide I data. leibniz-fli.de
Amide III 1200 - 1340 C-N Stretching, N-H Bending Sensitive to backbone dihedral angles and side-chain composition. mdpi.com

| Tyr O-H Stretch | ~3300 | Phenolic O-H Stretching | Confirms the presence of the tyrosine hydroxyl group. |

Raman Spectroscopy for Side Chain and Backbone Vibrations

Raman spectroscopy is a powerful, non-invasive technique that provides detailed information about the vibrational modes of a molecule, making it highly suitable for the structural analysis of this compound in aqueous solutions. horiba.com Unlike IR spectroscopy, the Raman spectrum of water is weak in the Amide I region, which simplifies the analysis of peptides in their native-like environment. mdpi.com The technique is sensitive to both backbone conformation and, crucially, the vibrations of amino acid side chains, particularly the aromatic ring of tyrosine. researchgate.net

Studies focusing on the Gly-Tyr-Gly tripeptide have provided detailed assignments of its Raman spectrum, often supported by density functional theory (DFT) calculations. researchgate.netresearchgate.net The spectrum exhibits distinct bands for the tyrosine side chain, which serve as markers for its local environment and conformation. researchgate.net For example, the well-known tyrosine doublet near 830 and 850 cm⁻¹ is sensitive to the hydrogen-bonding state of the phenolic hydroxyl group. horiba.com

The peptide backbone also gives rise to characteristic Raman bands. The Amide I vibration in Raman spectra appears as a weak band around 1691 cm⁻¹ in H₂O. csic.es The Amide III region (1200–1340 cm⁻¹) is also structurally sensitive, reflecting the peptide's psi (ψ) and phi (φ) dihedral angles. mdpi.com For dipeptides, specific frequency ranges within the Amide III band have been correlated with distinct backbone conformations such as polyproline II (PII), β-strand, and α-helix (αR). pnas.org

Detailed experimental and theoretical analysis of Gly-Tyr-Gly has allowed for the precise attribution of its major Raman bands. researchgate.net These findings are critical for interpreting the structural features of this tripeptide in solution.

Table 2: Observed Raman Band Positions and Vibrational Assignments for this compound

Observed Position (cm⁻¹) Calculated Position (cm⁻¹) Vibrational Assignment Reference
1691 - Amide I csic.es
1619 1618 ν(C=C) Tyr researchgate.net
1555 1555 Amide II researchgate.net
1449 1451 δ(CH₂) Gly researchgate.net
1340 1340 τ(CH₂) Gly researchgate.net
1267 1269 ν(C-O) Tyr, δ(C-H) Tyr researchgate.net
1211 1210 ν(C-C) Tyr, δ(C-H) Tyr researchgate.net
1178 1177 δ(C-H) Tyr researchgate.net
1004 - Phenylalanine (impurity marker, often from synthesis) researchgate.net
854 856 Ring breathing (Tyr), ν(C-C) researchgate.net
830 827 Ring breathing (Tyr), ν(C-C) researchgate.net
645 643 Ring deformation (Tyr) researchgate.net

Data derived from studies on Gly-Tyr-Gly at pH 7. researchgate.net ν = stretching, δ = bending, τ = twisting.

Chiroptical Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Circular Dichroism (CD) spectroscopy is an essential tool for investigating the secondary structure of peptides and proteins in solution. hiroshima-u.ac.jp The technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of chromophores within the molecule. For this compound, the principal chromophores are the two peptide bonds in the backbone and the aromatic side chain of the tyrosine residue. acs.org

α-helices are characterized by strong positive bands near 192 nm and two negative bands near 208 nm and 222 nm.

β-sheets typically show a negative band near 215-220 nm and a positive band near 195-200 nm.

β-turns , a common conformation in short peptides, have more varied CD signals. For example, Type I and Type II β-turns can be induced and stabilized in peptides. nih.gov

Unordered or random coil conformations usually display a strong negative band near 200 nm. srce.hr

For short, flexible peptides like this compound, the CD spectrum often represents an average of multiple coexisting conformations. rsc.org The presence of the tyrosine residue adds another layer of complexity and information. The aromatic side chain is itself a chromophore, and its interaction with the peptide backbone can give rise to induced CD signals in the near-UV region (250-300 nm) and also contribute to the far-UV spectrum. rsc.orgnih.gov The conformation of the Tyr side chain can be influenced by the peptide backbone, and this interplay can be detected by CD. rsc.org Studies on related peptides have shown that even single amino acid substitutions can alter the CD spectra, reflecting subtle conformational changes. nih.gov Therefore, CD spectroscopy provides critical insights into the preferred solution conformation and structural dynamics of this compound.

Table 3: General Correlation of Far-UV CD Signals with Peptide Secondary Structures

Secondary Structure Wavelength of Positive Bands (nm) Wavelength of Negative Bands (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 - 200 ~215 - 220
β-Turn (Type I/II) Variable (e.g., ~220 for some) Variable (e.g., weak negative near 200)
Random Coil Variable (weak) ~198 - 200
Polyproline II (PII) Helix ~217 - 228 ~206

These are generalized ranges and the exact positions and intensities can vary based on the specific peptide sequence, length, and solution conditions. hiroshima-u.ac.jpacs.org

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound (Glycyl-tyrosyl-glycine)
H-Gly-Ala-Tyr-OH
Tyr-Gly-Gly
Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH)
H-Gly-Tyr-Gly-Gly-Pro-Phe-Pro-OH

Conformational Analysis of H Gly Tyr Gly Oh: Theoretical and Experimental Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a detailed, energy-based understanding of molecular structure and stability. These methods are essential for identifying stable conformers and the energetic barriers between them.

Hartree-Fock (HF) and Density Functional Theory (DFT) for Geometry Optimization

Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For peptides like H-Gly-Tyr-Gly-OH, this is crucial for identifying stable conformations.

Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock calculations have been used for initial geometry optimizations of peptides. researchgate.net HF provides a starting point for more complex calculations by approximating the many-electron wavefunction as a single Slater determinant. However, it does not account for electron correlation, which can be significant in accurately describing non-covalent interactions within the peptide. researchgate.net

Density Functional Theory (DFT): DFT has become a widely used method for geometry optimization of biomolecules due to its favorable balance of accuracy and computational cost. google.com Functionals like B3LYP are commonly employed to investigate the structural properties of peptides. researchgate.net Studies on related di- and tripeptides, such as Tyr-Gly and Tyr-Gly-Gly, have utilized DFT to identify stable conformers and understand the role of intramolecular hydrogen bonds. researchgate.nettandfonline.com For instance, in studies of Tyr-Gly, DFT calculations helped to identify the most stable conformers by optimizing initial structures found through less computationally intensive methods. researchgate.net The choice of functional and basis set, such as 6-31G* or 6-31+G*, is critical for obtaining reliable geometries. researchgate.nettandfonline.com

Table 1: Comparison of QM Methods for Geometry Optimization

Method Key Features Application to Peptides
Hartree-Fock (HF) Ab initio method; does not include electron correlation. researchgate.net Used for initial geometry optimizations and as a starting point for higher-level calculations. researchgate.net
Density Functional Theory (DFT) Includes electron correlation at a lower computational cost than other methods. google.com Widely used for accurate geometry predictions of peptides, including the identification of stable conformers and hydrogen bonding patterns. researchgate.nettandfonline.com

Møller-Plesset Perturbation Theory (MP2) for Refined Energy Landscapes

To obtain more accurate energy landscapes, second-order Møller-Plesset perturbation theory (MP2) is often employed. MP2 is a post-Hartree-Fock method that incorporates electron correlation, which is crucial for accurately describing the weak interactions that stabilize different peptide conformations. researchgate.netresearchgate.net

In studies of similar peptides like Tyr-Gly, MP2 calculations have been shown to significantly refine the structures and relative energies of conformers predicted by DFT. researchgate.net For example, MP2 geometry optimizations can lead to more folded structures compared to those obtained with standard DFT functionals, highlighting the importance of dispersion interactions. researchgate.net The use of MP2 is considered a good balance between accuracy for non-covalent interactions and computational feasibility for systems of this size. researchgate.net

Exploration of Potential Energy Surfaces (PES) and Global/Local Minima

The potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. The exploration of the PES is essential for identifying all possible stable conformations (local minima) and the most stable conformation (global minimum). ox.ac.ukacs.org

For flexible molecules like this compound, the PES can be incredibly complex with numerous minima. Computational strategies often involve a hierarchical approach. researchgate.nettandfonline.com This can begin with a broad search using lower-level methods to identify a set of candidate structures. These structures are then subjected to geometry optimization at progressively higher levels of theory, such as DFT and MP2, to locate the true minima. researchgate.nettandfonline.comresearchgate.net The investigation of the Tyr-Gly-Gly tripeptide, for instance, employed a multi-step process starting with HF calculations to generate initial structures, followed by DFT and single-point MP2 energy calculations to refine the relative stabilities of the conformers. tandfonline.com This systematic exploration helps to ensure that the global minimum and significant low-energy local minima are identified. researchgate.netmdpi.com

Solvation Effects on Conformational Preferences (e.g., gas phase vs. various solvents)

The conformation of a peptide can be significantly influenced by its environment. Solvation effects can alter the relative stability of different conformers by interacting with the peptide through hydrogen bonds and dielectric screening. acs.orgorientjchem.org

Computational studies often compare the conformational preferences in the gas phase with those in various solvents. orientjchem.org Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to approximate the effect of a solvent. These models represent the solvent as a continuous medium with a specific dielectric constant. orientjchem.org For example, studies on related tripeptides have been performed in solvents like water, methanol, and DMSO to understand how the solvent environment affects thermochemical parameters and hydrogen bonding. orientjchem.org The results indicate that interactions with polar solvents like water can stabilize different conformers compared to the gas phase or less polar solvents. orientjchem.orgnih.gov Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture but are computationally more demanding. aip.org

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying static structures and their relative energies, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govresearchgate.net

Conformational Sampling and Trajectory Analysis

MD simulations generate a trajectory of atomic positions and velocities by solving Newton's equations of motion. soton.ac.uk This trajectory represents the conformational sampling of the peptide, showing how it explores different regions of its potential energy surface over time. mpg.de

For a peptide like this compound, MD simulations can reveal the flexibility of the backbone and side chains, as well as the transitions between different conformational states. pnas.org The analysis of the trajectory can involve monitoring various parameters, such as root-mean-square deviation (RMSD) to assess structural stability, and dihedral angles to characterize backbone and side-chain conformations. acs.org By analyzing the trajectory, researchers can identify the most populated conformational families and the pathways for interconversion between them, providing a dynamic picture of the peptide's structure in solution. mpg.depnas.org

Solvent Interaction Models and their Impact on Peptide Conformation

The conformation of a flexible peptide like this compound is profoundly influenced by its interaction with solvent molecules. Theoretical investigations employ solvent interaction models to account for these effects, which can be broadly categorized as explicit or implicit.

Explicit Solvent Models: These models treat individual solvent molecules (e.g., water) as distinct entities interacting with the peptide. This approach provides a highly detailed picture of localized interactions, such as the formation of hydrogen-bond networks between the peptide's polar groups (the N-terminal amine, C-terminal carboxyl, backbone amides, and the tyrosine hydroxyl group) and surrounding water molecules. For this compound in an aqueous environment, water molecules would be expected to form hydrogen bonds that stabilize more extended conformations of the peptide backbone. mdpi.com

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant, averaging out the effects of individual solvent molecules. An example is the Effective Energy Function 1 (EEF1) implicit solvation potential. acs.org While less computationally intensive, this approach is useful for exploring broad conformational landscapes. Studies on similar peptides have shown that solvent effects, as modeled by these methods, tend to smooth out the free-energy landscape, making transitions between different conformations more fluid. mdpi.com

The choice of solvent dramatically impacts the peptide's preferred shape. In water, the hydrophobic tyrosine side chain may influence folding to minimize its exposure, while the polar groups will seek to maximize hydrogen bonding with the solvent. rsc.org In a less polar solvent like dimethyl sulfoxide (B87167) (DMSO), intramolecular hydrogen bonds might be more favored, potentially stabilizing turn-like structures, as has been observed in related peptides like Met-enkephalin. mdpi.com

Free Energy Landscape Mapping

The free energy landscape is a theoretical map that represents the free energy of a peptide as a function of its conformational coordinates, such as the backbone dihedral angles (φ, ψ). acs.orgresearchgate.net This map provides crucial insights into the thermodynamically stable states (energy minima), transition states (saddle points), and the pathways for conformational change.

For a small and flexible peptide like this compound, the landscape is not expected to feature a single, deep energy well corresponding to one rigid structure. Instead, it is likely characterized by several shallow, interconnected basins of low energy, reflecting an ensemble of rapidly interconverting conformations. acs.orgpnas.org

Computational methods like Replica-Exchange Molecular Dynamics (REMD) are used to adequately sample the vast conformational space and construct these energy landscapes. mdpi.com The landscape for this compound would reveal the relative stabilities of different conformations, such as extended strands versus various types of turns centered on the Gly-Tyr or Tyr-Gly residues. The presence of the flexible glycine (B1666218) residues on either side of the more constrained tyrosine would likely result in a complex but relatively smooth landscape, indicating high conformational dynamism at room temperature. mdpi.com

Experimental Conformational Probes

Hydrogen Bonding Network Characterization

The hydrogen bonding network is a critical determinant of peptide conformation. In this compound, several functional groups can act as hydrogen bond donors and acceptors, leading to a complex network of potential intramolecular and intermolecular interactions.

Potential Hydrogen Bond Donors and Acceptors:

Donors: N-terminal ammonium (B1175870) group (-NH3+), two backbone amide N-H groups, and the tyrosine side-chain hydroxyl (-OH) group.

Acceptors: Two backbone carbonyl C=O groups, the C-terminal carboxylate (-COO-), and the oxygen of the tyrosine hydroxyl group.

The tyrosine residue's hydroxyl group can both donate and accept a hydrogen bond, influencing the orientation of its side chain. reddit.comrsc.org Furthermore, studies have highlighted the importance of weaker Cα—H⋅⋅⋅O hydrogen bonds, particularly involving glycine residues. pnas.org Glycine's lack of a side chain allows for closer backbone packing, and its two α-hydrogens increase the opportunities to form these stabilizing interactions. pnas.org In this compound, Cα—H⋅⋅⋅O bonds could form between a glycine Cα-H and a backbone carbonyl oxygen, contributing to the stability of specific turn or extended structures.

The table below summarizes the potential hydrogen bonds in this compound.

Donor GroupAcceptor GroupType of Interaction
Backbone N-H (Gly1, Tyr2, Gly3)Backbone C=O (Gly1, Tyr2)Intramolecular (forms β-turns, etc.)
N-terminal -NH3+Backbone C=O, C-terminal -COO-Intramolecular
Tyrosine -OHBackbone C=O, C-terminal -COO-Intramolecular
Backbone N-HTyrosine -OHIntramolecular
Glycine Cα-HBackbone C=OIntramolecular (C-H···O bond) pnas.org
All donor groupsSolvent (e.g., Water)Intermolecular
Solvent (e.g., Water)All acceptor groupsIntermolecular

Ramachandran Plot Analysis for Dihedral Angle Preferences

The Ramachandran plot is a fundamental tool for analyzing the backbone conformation of a peptide by mapping the sterically allowed combinations of dihedral angles φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). libretexts.orgcsbsju.edu The allowed regions on the plot depend on the amino acid's side chain.

Glycine (Gly): Lacking a side chain (only a hydrogen atom), glycine is the most conformationally flexible amino acid. jalview.org Its Ramachandran plot shows allowed regions in all four quadrants, including conformations that are sterically forbidden for all other L-amino acids. libretexts.orgnih.gov This flexibility allows glycine residues to adopt conformations necessary for sharp turns in a peptide chain.

Tyrosine (Tyr): As an amino acid with a large aromatic side chain, tyrosine has more restricted φ and ψ angles compared to glycine. wenglab.org Its allowed conformations primarily fall within the regions corresponding to right-handed α-helices and β-sheets. csbsju.edunih.gov

For this compound, a Ramachandran analysis would predict high flexibility at the Gly1 and Gly3 positions, allowing the peptide to sample a wide range of conformations. The central Tyr2 residue, however, would be more constrained to the classical α and β regions of the plot.

The table below outlines the major allowed conformational regions for the residues in this compound.

Amino AcidResidue PositionMajor Allowed Regions (φ, ψ)Associated Secondary Structure
Glycine1 and 3Broadly distributed, including α, β, and left-handed helix regions nih.govHigh flexibility, turns
Tyrosine2~(-60°, -45°), ~(−135°, +135°) csbsju.edunih.govα-helix, β-sheet

Influence of Protecting Groups on Peptide Conformation

In peptide synthesis and some experimental studies, protecting groups are attached to the terminal ends or side chains to prevent unwanted reactions. masterorganicchemistry.com These groups, however, are not inert bystanders; they can significantly influence the peptide's conformational preferences through steric and electronic effects. numberanalytics.com

Common protecting groups include tert-Butoxycarbonyl (Boc) for the N-terminus and methyl or benzyl (B1604629) esters for the C-terminus.

Steric Effects: A bulky protecting group like Boc on the N-terminus of this compound would sterically hinder the rotation around the adjacent bonds, restricting the available conformational space for the N-terminal glycine residue. numberanalytics.com This can shift the equilibrium towards a smaller subset of conformations compared to the unprotected peptide.

Electronic Effects: Protecting groups can alter the electronic properties and hydrogen bonding capacity of the terminal groups. numberanalytics.com Esterifying the C-terminus removes the negative charge of the carboxylate and its ability to act as a strong hydrogen bond acceptor. This can destabilize conformations that rely on a salt bridge or hydrogen bond interaction with the C-terminus, thereby favoring different structures. d-nb.info

Conformational Locking: In some cases, protecting groups can introduce new non-covalent interactions. For example, the aromatic ring of a benzyloxycarbonyl (Z) group could engage in π-π stacking with the tyrosine side chain, favoring a folded conformation. The use of different protecting groups can thus be a tool to intentionally bias the conformational ensemble of the peptide. nih.gov

Interactions and Biochemical Roles of H Gly Tyr Gly Oh As a Model System

Enzymatic Degradation and Stability Studies (In Vitro)

The stability of H-Gly-Tyr-Gly-OH in a biological environment is largely dictated by its susceptibility to enzymatic hydrolysis. In vitro studies using various proteases help to elucidate its metabolic fate.

This compound, like many small peptides, is susceptible to degradation by peptidases. Natural enkephalins, which share the N-terminal Tyr-Gly motif, are known to be rapidly degraded by aminopeptidases. vulcanchem.com The tripeptide Tyr-Gly-Gly is rapidly hydrolyzed in human serum, primarily through the action of aminopeptidases that cleave the N-terminal Tyr-Gly peptide bond. irb.hr This suggests a high susceptibility of this compound to similar enzymatic action, targeting the bond between the N-terminal glycine (B1666218) and the tyrosine residue.

The peptide is also a potential substrate for endopeptidases, which cleave peptide bonds within the chain. Chymotrypsin, a digestive enzyme, specifically hydrolyzes amide bonds where the carbonyl group is contributed by aromatic amino acids such as tyrosine, phenylalanine, or tryptophan. doubtnut.com Therefore, the Gly-Tyr bond in this compound would be a target for chymotrypsin-like enzymes. Furthermore, metalloendopeptidases like endopeptidase 24.15 are known to cleave the Tyr-Gly bond in larger peptides such as luteinizing hormone-releasing hormone (LHRH), indicating a similar potential cleavage site in this compound. scispace.com

Based on the specificity of relevant enzymes, the cleavage of this compound can occur at distinct sites, yielding specific hydrolysis products.

Aminopeptidase (B13392206) Action: Aminopeptidases would cleave the N-terminal amino acid, glycine. However, the most commonly reported degradation for similar peptides starts with the Tyr-Gly bond, which would not be possible for this compound if the enzyme is a strict aminopeptidase acting on the N-terminus. For enzymes like aminopeptidase M that can cleave internal bonds, especially after a Tyr residue, the Tyr-Gly bond could be a target.

Endopeptidase Action: Chymotrypsin and chymotrypsin-like enzymes would cleave the peptide bond on the C-terminal side of the tyrosine residue. doubtnut.com

The primary predicted cleavage sites and resulting products are summarized in the table below.

Enzyme ClassProbable Cleavage SiteHydrolysis Products
Aminopeptidase (N-terminal specific)Gly - TyrGlycine + H-Tyr-Gly-OH
Endopeptidase (Chymotrypsin-like)Tyr - GlyH-Gly-Tyr-OH + Glycine

This table is generated based on known enzymatic specificities as applied to the this compound sequence.

The rate of enzymatic degradation of this compound is influenced by several physicochemical and structural factors.

pH and Temperature: Enzyme activity is highly dependent on pH and temperature. researchgate.net Most enzymes have an optimal pH range, often near physiological pH (7.0-8.5), and deviations from this can decrease the rate of hydrolysis. researchgate.net Similarly, enzymatic reactions have an optimal temperature, with stability often decreasing at higher temperatures. researchgate.net Peptide degradation, in general, can be accelerated at non-optimal pH values due to chemical instability, such as hydrolysis of amide bonds at extreme pHs. nih.gov

Amino Acid Modifications: Structural modifications to the peptide backbone or amino acid side chains can dramatically enhance enzymatic stability. A common strategy is the substitution of L-amino acids with their D-isomers, which are not recognized by most endogenous peptidases. mdpi.comnih.gov This modification significantly extends the half-life of peptides. vulcanchem.com Other modifications, such as the incorporation of unnatural amino acids or the reduction of peptide bonds, have also been shown to prevent enzymatic degradation. mdpi.comnih.gov For this compound, phosphorylation of the tyrosine hydroxyl group could also alter its interaction with enzymes and affect stability. scispace.com

FactorEffect on StabilityRationale
pH Decreased at optimal pH for specific enzymesEnzymes have a narrow optimal pH range for maximal activity. researchgate.net
Temperature Decreased at optimal temperature for enzymesEnzyme catalytic rates increase with temperature up to an optimum, after which the enzyme denatures. researchgate.net
D-Amino Acid Substitution IncreasedPeptidases are stereospecific and generally do not cleave peptide bonds involving D-amino acids. vulcanchem.commdpi.com
Amino Acid Side Chain Modification VariableModifications like phosphorylation can alter substrate recognition and binding by enzymes. scispace.com

This table summarizes general principles of peptide stability applicable to this compound.

Identification of Cleavage Sites and Hydrolysis Products

Non-Enzymatic Interactions and Modifications

Beyond enzymatic action, this compound can undergo chemical modifications through reactions with various endogenous or environmental molecules.

The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a reducing sugar (like glucose) and the nucleophilic amino group of an amino acid or peptide. In this compound, the primary site for this reaction is the N-terminal amino group of the glycine residue. The reaction proceeds through the formation of a Schiff base, followed by rearrangement to form an Amadori product. This initial glycation can lead to further complex reactions, forming advanced glycation end-products (AGEs). The rate and products of the Maillard reaction are influenced by factors such as pH, temperature, and moisture content. researchgate.net

The tyrosine residue makes this compound particularly susceptible to modifications by reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.commdpi.com

Interaction with Sulfate (B86663) (SO₄˙⁻) and Hydrogen Phosphate (B84403) (HPO₄˙⁻) Radicals: Studies using flash-photolysis have investigated the kinetics of the reaction between small peptides and inorganic radicals. rsc.org The tripeptide this compound reacts with both sulfate (SO₄˙⁻) and hydrogen phosphate (HPO₄˙⁻) radicals. rsc.orgresearchgate.netresearchgate.net The primary mechanism involves the interaction of the radical with the tyrosine residue, leading to the formation of a phenoxyl radical as an intermediate species. rsc.orgresearchgate.net The reaction with sulfate radicals is generally faster than with hydrogen phosphate radicals. rsc.org

Radical SpeciesReactivity with Tyrosine-containing PeptidesIntermediate Formed
Sulfate Radical (SO₄˙⁻) HighPhenoxyl Radical
Hydrogen Phosphate Radical (HPO₄˙⁻) ModeratePhenoxyl Radical

This table is based on findings from studies on Gly-Tyr and other small peptides. rsc.orgresearchgate.net

Nitration: The tyrosine residue in this compound is a key target for nitration by reactive nitrogen species, such as peroxynitrite or other agents derived from nitric oxide and superoxide. mdpi.comphysiology.org this compound has been used as a model peptide to study this reaction. avantorsciences.combachem.com Incubation of the peptide under nitrating conditions (e.g., NaHCO₃, NaNO₂, H₂O₂) results in the formation of H-Gly-3-nitroTyr-Gly-OH. nencki.edu.pl This modification, where a nitro (-NO₂) group is added to the 3-position of the tyrosine aromatic ring, is confirmed through techniques like NMR spectroscopy and mass spectrometry. rsc.org

Binding Studies with Macrocyclic Receptors (e.g., Cucurbiturils)

Macrocyclic hosts like cucurbit[n]urils (CB[n]) are barrel-shaped molecules capable of encapsulating guest molecules, making them excellent tools for studying non-covalent interactions. The binding of peptides to cucurbiturils is influenced by factors such as the hydrophobicity and charge of the amino acid residues.

Studies have shown that cucurbit chemicalbook.comuril (CB7) can effectively recognize peptides containing aromatic residues like tyrosine. rsc.org The binding affinity is often higher when the aromatic residue is at the N-terminus of the peptide. For instance, CB7 shows preferential binding to sequences like Tyr-Gly over Gly-Tyr. rsc.org This selectivity is attributed to favorable interactions between the N-terminal ammonium (B1175870) group of the peptide and the carbonyl portals of the cucurbituril (B1219460). rsc.org

In the case of this compound, the central tyrosine residue can be encapsulated within the hydrophobic cavity of a cucurbituril host. Research on similar peptides, such as H-Trp-Gly-Gly-OH, has demonstrated that the position of the aromatic residue significantly impacts binding affinity. rsc.org For example, a cucurbit nasa.govuril-based host binds to an N-terminal tryptophan with higher affinity than to a centrally located or C-terminal tryptophan. rsc.org This highlights the importance of the peptide sequence and the accessibility of the aromatic side chain for effective binding.

The binding of this compound with cucurbiturils can be investigated using techniques like Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine binding constants and elucidate the geometry of the host-guest complex.

Interaction with Nucleic Acids as a Model for Peptide-DNA Recognition

Peptides containing aromatic amino acids can interact with nucleic acids through mechanisms like intercalation, where the aromatic ring inserts between the base pairs of the DNA double helix. Tyrosine-containing peptides have been shown to exhibit a preference for GC-rich regions of DNA.

Studies using peptides with repeating Tyr-Gly sequences have demonstrated their ability to stabilize the DNA helix against thermal denaturation. oup.com For example, the peptide (Tyr-Gly-Tyr-Gly-Tyr) was found to bind to calf thymus DNA and catalyze the renaturation of a GC-rich fraction of the DNA after heat denaturation. oup.com This suggests that the tyrosine residues can intercalate and hold the DNA strands in the correct register for reannealing. oup.com

While direct studies on this compound are limited, the principles derived from related peptides are applicable. The tyrosine residue in this compound can potentially intercalate into DNA, while the flexible glycine residues could allow the peptide to adopt a conformation suitable for binding within the DNA grooves. The peptide's simple structure makes it a good model for dissecting the fundamental forces, such as π-π stacking and hydrogen bonding, that govern peptide-DNA recognition.

Role as a Model for Peptide Structure-Function Relationship Studies

Investigating the Influence of Tyrosine Residue in Peptide Sequences

The tyrosine residue, with its phenolic side chain, is a versatile amino acid that can participate in a variety of interactions, including hydrogen bonding, π-π stacking, and redox reactions. nih.govrsc.org In the context of this compound, the central tyrosine plays a crucial role in its conformational preferences and interactions.

Conformational Influence : The aromatic side chain of tyrosine contributes to the stability of certain peptide conformations through intramolecular interactions. nih.gov Studies on terminally protected tripeptides have shown that tyrosine residues at both ends are vital for the self-assembly into nanotubular structures, a process driven by hydrogen bonding of the phenolic hydroxyl groups. reading.ac.ukresearchgate.net

Interaction Hub : The tyrosine side chain can act as a binding site for other molecules. Its aromatic ring provides a surface for hydrophobic and π-π stacking interactions, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. rsc.org This makes tyrosine residues important in protein-protein and protein-ligand interactions. rsc.org

Redox Activity : The phenolic group of tyrosine can undergo oxidation, leading to the formation of dityrosine (B1219331) cross-links, which can be important for the structure and function of some proteins. nih.gov

Understanding Glycine's Role in Peptide Flexibility and Packing

Glycine is unique among the 20 common amino acids as its side chain is a single hydrogen atom. This lack of a bulky side chain imparts significant conformational flexibility to the peptide backbone. proteinstructures.com

Conformational Flexibility : In this compound, the two glycine residues allow the peptide to adopt a wide range of conformations that would be sterically hindered for other amino acids. nih.govresearchgate.net This flexibility is crucial for allowing the peptide to adapt its shape to bind to receptors or to pack efficiently in larger structures. researchgate.netnih.gov

Structural Motifs : Glycine is often found in tight turns and loop regions of proteins, where the polypeptide chain needs to change direction abruptly. proteinstructures.com Glycine-containing motifs, such as the "glycine zipper" (GXXXG), can facilitate the close packing of alpha-helices in membrane proteins. nih.govpnas.org While this compound is a short peptide, the principles of glycine's role in promoting flexibility and enabling specific packing arrangements are fundamental. nih.govnih.gov

Packing Defects : The small size of glycine can also lead to packing defects in helical structures, which can increase local hydration and flexibility. nih.gov

Comparative Studies with Similar Tripeptides (e.g., H-Tyr-Gly-Gly-OH, H-Gly-Leu-Tyr-OH)

Comparing the properties of this compound with its sequence isomers and other similar tripeptides provides valuable insights into the determinants of peptide structure and function.

H-Tyr-Gly-Gly-OH : In this isomer, the tyrosine residue is at the N-terminus. Gas-phase studies have shown that H-Tyr-Gly-Gly-OH exists in three stable conformations, a decrease from the seven conformers observed for free tyrosine. nasa.govacs.org This suggests that the peptide backbone introduces constraints on the conformational freedom of the tyrosine side chain. Theoretical studies of H-Tyr-Gly-Gly-OH have revealed its significant molecular flexibility, with a C7 backbone conformation being energetically preferred for the central glycine residue. researchgate.net

H-Gly-Leu-Tyr-OH : This tripeptide introduces a leucine (B10760876) residue, which is hydrophobic but not aromatic. The presence of leucine can influence the peptide's binding to other molecules. For example, cucurbit nasa.govuril has been shown to bind to the Leu-Tyr dipeptide sequence within a larger peptide, inducing a specific turn structure. researchgate.net

The table below summarizes some key properties of these comparative tripeptides.

Compound Name Sequence Key Structural/Functional Features
This compoundGly-Tyr-GlyCentral aromatic residue, flanked by flexible glycine residues.
H-Tyr-Gly-Gly-OHTyr-Gly-GlyN-terminal aromatic residue, exhibits distinct conformational preferences compared to free tyrosine. nasa.govacs.org
H-Gly-Leu-Tyr-OHGly-Leu-TyrContains a hydrophobic leucine residue, can participate in specific binding interactions with macrocycles. researchgate.net

These comparative studies underscore the profound impact of amino acid sequence and composition on the structural and interactive properties of peptides.

Applications of H Gly Tyr Gly Oh in Advanced Research Methodologies

Development and Validation of New Analytical Techniques

The unique structure of H-Gly-Tyr-Gly-OH makes it an ideal candidate for the development and validation of new analytical techniques, particularly in the fields of mass spectrometry and chromatography.

Mass Spectrometry Fragmentation Pattern Interpretation

In mass spectrometry, understanding the fragmentation patterns of peptides is crucial for their identification and sequencing. This compound, with its simple and known sequence, provides a clear and predictable fragmentation pattern under various ionization and collision-induced dissociation (CID) conditions.

When subjected to tandem mass spectrometry (MS/MS), protonated this compound ions typically fragment at the peptide bonds, producing a series of b- and y-ions. The analysis of these fragments allows researchers to validate fragmentation theories and refine computational algorithms used for peptide identification. For instance, the dominant fragment ions observed in the CID spectrum of the [M+H]+ ion of peptides like Gly-His-Arg-Pro are N-terminal fragments. The study of simpler peptides like this compound helps in understanding the fragmentation of more complex molecules. The predictable loss of specific groups, such as the tyrosine side chain, further aids in the detailed interpretation of mass spectra.

Below is a table summarizing the expected major fragment ions for this compound in a typical positive-ion MS/MS experiment.

Precursor Ion (m/z)Fragment Ion TypeFragment Ion (m/z)Corresponding Sequence
296.12 (M+H)+b2221.08Gly-Tyr
296.12 (M+H)+y175.03Gly
296.12 (M+H)+y2238.09Tyr-Gly
296.12 (M+H)+a2193.09(Gly-Tyr)-CO
296.12 (M+H)+Immonium (Tyr)136.08H2N-CH(CH2-Ph-OH)

Note: The m/z values are monoisotopic and may vary slightly depending on the experimental conditions and instrument calibration.

Optimization of Chromatographic Separation Protocols

The development of robust and efficient chromatographic methods is essential for the analysis of complex peptide mixtures. This compound is frequently used as a model compound to optimize separation protocols in techniques like high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). hpst.cz Its moderate polarity, conferred by the glycine (B1666218) residues and the tyrosine side chain, allows it to be used in both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) modes. rsc.orghelixchrom.com

Researchers can use this compound to test different stationary phases, mobile phase compositions, and gradient profiles to achieve optimal resolution and peak shape. For example, studies have demonstrated the successful separation of peptides with varying hydrophobic and hydrophilic properties, including those similar in nature to this compound, in a single chromatographic run. rsc.orgmtc-usa.com This highlights the utility of such peptides in developing versatile analytical methods. The development of methods for separating complex mixtures of polar metabolites often involves using model compounds to establish a reliable protocol. rsc.org

The following table provides an example of typical HPLC conditions that could be optimized using this compound.

ParameterCondition 1 (Reversed-Phase)Condition 2 (HILIC)
Column C18, 4.6 x 150 mm, 5 µmAmide, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water0.1% Formic acid in 95:5 Acetonitrile (B52724):Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic acid in 50:50 Acetonitrile:Water
Gradient 5-60% B in 20 minutes95-50% A in 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm

Calibration and Standard for Peptide Quantitation

Accurate quantitation of peptides is critical in many areas of research, from proteomics to pharmaceutical development. This compound serves as an excellent external or internal standard for the quantitation of other peptides. Its high purity and stability make it a reliable reference material. eurachem.org In quantitative analytical methods, a calibration curve is typically generated by analyzing a series of known concentrations of the standard. The response of the unknown sample is then compared to this curve to determine its concentration.

The presence of the tyrosine residue allows for sensitive UV detection at 280 nm, a common wavelength used for protein and peptide quantitation. Furthermore, in mass spectrometry-based quantitation, the well-defined isotopic pattern of this compound can be used for accurate and precise measurements. The development of coulometric mass spectrometry (CMS) for absolute quantitation without standards has been explored for tyrosine-containing peptides. nih.gov

Use in Spectroscopic Method Development

The tripeptide this compound is also instrumental in the development and application of various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and methods for studying conformational dynamics.

As a Standard for Advanced NMR Experiments

In nuclear magnetic resonance (NMR) spectroscopy, this compound can be used as a model system for developing and testing new pulse sequences and experimental techniques. Its relatively simple spectrum, with distinct signals for each amino acid residue, facilitates the assignment of resonances and the measurement of key NMR parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs). researchgate.net

Studies on similar small peptides have been used to establish "random-coil" 1H-NMR parameters, which are crucial for conformational studies of larger polypeptide chains. researchgate.net The predictable chemical shifts of the glycine and tyrosine residues in this compound can be used to calibrate and validate computational models that predict NMR parameters from peptide structures.

The following table lists the approximate ¹H NMR chemical shifts for this compound in D₂O.

ProtonApproximate Chemical Shift (ppm)
Gly1 α-CH₂3.88
Tyr α-CH4.45
Tyr β-CH₂2.95, 3.10
Tyr aromatic CH6.85 (d), 7.15 (d)
Gly2 α-CH₂3.95

Note: Chemical shifts are approximate and can vary with pH, temperature, and solvent.

Probing Conformational Dynamics through Spectroscopic Signatures

This compound is an excellent model for studying the conformational dynamics of peptides in solution. Spectroscopic techniques such as circular dichroism (CD), fluorescence spectroscopy, and NMR can be used to probe the different conformations that the peptide can adopt. The tyrosine residue acts as a convenient intrinsic fluorescent and UV-active probe. acs.org

Studies on the conformational structure of tyrosine-containing peptides, including tyrosyl-glycyl-glycine, have been conducted using double resonance spectroscopy and density functional theory calculations. acs.orgnasa.gov These investigations have revealed that even small peptides can adopt multiple stable conformers. acs.orgnasa.gov For instance, in the gas phase, three different conformations were identified for tyrosyl-glycyl-glycine. acs.orgnasa.gov The interplay of intramolecular hydrogen bonds, particularly involving the tyrosine hydroxyl group, can influence the peptide's secondary structure. nasa.gov Understanding the conformational landscape of a simple peptide like this compound provides fundamental insights into the forces that govern the folding of larger, more complex proteins.

The tripeptide this compound serves as a valuable tool in biochemical and biomedical research, particularly in the development and characterization of enzyme assays. Its defined sequence, incorporating both a bulky aromatic residue (tyrosine) and small, flexible glycine residues, makes it a suitable substrate for investigating the kinetics and specificity of various enzymes, especially proteases.

In Vitro Enzyme Kinetics Studies

This compound and its derivatives are utilized as substrates to determine the kinetic parameters of several enzymes. These studies are fundamental to understanding enzyme mechanisms, efficiency, and how they interact with their substrates.

One of the well-documented uses of this peptide is in the kinetic analysis of chymotrypsin . Research has identified this compound as a substrate for this digestive enzyme, which preferentially cleaves peptide bonds C-terminal to aromatic amino acids like tyrosine. A Michaelis-Menten constant (Kₘ) of 108 mM has been reported for the hydrolysis of Gly-Tyr-Gly by chymotrypsin, a value that quantifies the substrate concentration at which the enzyme reaches half of its maximum velocity, providing insight into the enzyme-substrate affinity. scribd.com

In addition to direct hydrolysis studies, chemically modified versions of the peptide are employed in more sophisticated kinetic assays. For instance, a fluorescently labeled derivative, dansyl-Gly-Tyr-Gly , was developed as a substrate for enkephalinase (neprilysin), a neutral endopeptidase. nih.gov The assay relies on the principle of fluorescence resonance energy transfer (FRET), where the cleavage of the Gly-Tyr bond separates the dansyl group from the tyrosine residue, resulting in a measurable change in fluorescence. nih.gov This method allows for the continuous monitoring of enzyme activity. Kinetic analysis using this substrate revealed no significant differences in Kₘ or kcat values compared to a tryptophan-containing analogue, indicating that the active site of enkephalinase can accommodate different large aromatic residues. nih.gov

The peptide has also been used as a model to study non-enzymatic, photo-induced reaction kinetics. In one such study, the second-order rate constant for the oxidation of this compound by triplet-state riboflavin (B1680620) was determined to be 2.1 x 10⁹ M⁻¹s⁻¹, highlighting the peptide's utility in research beyond enzymatic hydrolysis. epdf.pub

Enzyme / ReactionSubstrate FormKinetic ParameterReported Value
ChymotrypsinThis compoundKₘ108 mM scribd.com
Enkephalinase (Neprilysin)dansyl-Gly-Tyr-GlyKₘ, kcatDetermined; found to be similar to dansyl-Gly-Trp-Gly nih.gov
Riboflavin (triplet-state) OxidationThis compoundk₂ (second-order rate constant)2.1 x 10⁹ M⁻¹s⁻¹ epdf.pub

Specificity Profiling of Proteolytic Enzymes

The sequence of this compound is particularly useful for profiling the substrate specificity of proteolytic enzymes. Determining which enzymes can cleave this peptide, and where the cleavage occurs, helps to define the enzyme's recognition motifs.

The peptide's structure, with tyrosine at the P1 position and glycine at the P2 and P1' positions (assuming cleavage at the C-terminal side of tyrosine), makes it an effective tool for identifying chymotrypsin-like proteases that favor aromatic residues at the primary cleavage site (S1 subsite).

Research on enkephalinase has demonstrated that fluorescent derivatives like dansyl-Gly-Tyr-Gly are valuable for detailed studies of the enzyme's substrate specificity. nih.gov By comparing the hydrolysis rates of various peptide sequences, researchers can map the preferences of the enzyme's active site.

Furthermore, this compound can be included in a panel of peptide substrates to differentiate the activities of various proteases within a complex biological sample or to characterize newly discovered enzymes. For example, studies on aminopeptidases from the malaria parasite Plasmodium falciparum have shown that different enzymes have distinct preferences. The M1 alanyl aminopeptidase (B13392206) (PfM1AAP) can hydrolyze peptides with N-terminal glycine and also accepts tyrosine as a substrate, whereas the M17 leucine (B10760876) aminopeptidase (PfM17LAP) shows a more restricted specificity but has some activity towards tyrosine. plos.org Using this compound in a comparative assay could help distinguish between these or similar enzymatic activities. Similarly, industrial enzymes like Alcalase, known to cleave after hydrophobic residues including tyrosine, could be characterized using this peptide. preprints.org

The principles of molecular recognition that govern enzyme-substrate interactions can also be explored using synthetic receptor systems. In this context, this compound has been used to probe the sequence-selective binding of synthetic cucurbit[n]uril hosts. These studies model how a receptor can distinguish between peptides where an aromatic residue is in a different position, analogous to an enzyme's S1 and S2 subsites, thereby providing fundamental insights into the nature of substrate specificity. rsc.org

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Peptide Design

The field of drug discovery and peptide design has been revolutionized by the advent of artificial intelligence (AI) and machine learning (ML). nih.gov These technologies can navigate the vast chemical space of peptides to design novel molecules with specific functions. arxiv.org While complex peptides are often the focus, simple tripeptides like H-Gly-Tyr-Gly-OH can serve as fundamental building blocks or training data for these sophisticated computational models.

AI and ML algorithms thrive on well-characterized data. The known physicochemical properties of this compound, such as its conformational flexibility imparted by the Gly-Gly sequence and the aromatic and hydrogen-bonding capabilities of the tyrosine residue, can be used to train predictive models. vulcanchem.com These models can then be used to:

Predict Bioactivity: Machine learning models can be trained on data from this compound and its analogs to predict the biological activity of new, related peptide sequences. researchgate.net

Optimize Properties: By understanding the structure-activity relationship of this basic tripeptide, AI can suggest modifications to enhance properties like receptor binding affinity or stability. nih.gov

De Novo Design: Generative models in AI can use structural motifs from peptides like this compound to design entirely new peptides with desired therapeutic characteristics. nih.govarxiv.org

Exploration of this compound in Advanced Materials Science as a Structural Motif

The unique structural characteristics of this compound make it an intriguing candidate for use in advanced materials science. Peptides are increasingly being explored as building blocks for novel biomaterials due to their biocompatibility, biodegradability, and capacity for self-assembly. The specific features of this compound lend themselves to this application.

Self-Assembling Nanostructures: The tyrosine residue, with its aromatic ring, can facilitate π-π stacking interactions, which are a driving force in the self-assembly of peptide-based nanomaterials. vulcanchem.comrsc.org The flexible glycine (B1666218) residues can allow the peptide to adopt conformations necessary for ordered assembly. vulcanchem.com

Functional Biomaterials: The hydroxyl group on the tyrosine residue offers a site for chemical modification, allowing for the attachment of other molecules to create functionalized materials for applications such as drug delivery or tissue engineering.

Inspiration from Nature: This tripeptide is found in structural proteins like collagen, highlighting its inherent role in forming stable biological structures. medchemexpress.com Researchers can draw inspiration from this natural context to design new materials with tailored mechanical properties.

The exploration of this compound as a structural motif could lead to the development of new hydrogels, nanofibers, and other advanced materials with a wide range of applications in biomedicine and nanotechnology.

Structural FeaturePotential Role in Materials Science
Gly-Gly SequenceEnhances conformational flexibility, enabling diverse assembly structures. vulcanchem.com
Tyrosine ResidueAromatic ring promotes π-π stacking for self-assembly; hydroxyl group allows for functionalization. vulcanchem.comrsc.org
Overall SimplicityProvides a well-defined and predictable building block for complex materials.

High-Throughput Screening Methodologies Using this compound as a Reference

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. creative-peptides.com The reliability and reproducibility of HTS assays depend on the use of well-characterized reference standards for instrument calibration and method validation. waters.com this compound, as a simple and stable tripeptide, is an excellent candidate for such a role.

The use of peptide standards is crucial for ensuring accuracy in analytical techniques like liquid chromatography-mass spectrometry (LC-MS), which is often used in HTS. waters.comusp.org this compound could be employed as:

A Retention Time Standard: In chromatographic separations, its consistent elution time can be used to calibrate the system and ensure that the separation is performing as expected. usp.org

A Quality Control Sample: It can be included in HTS runs to monitor assay performance and identify potential issues with reagents or instrumentation. creative-peptides.com

A Benchmark for Peptide Libraries: When screening libraries of more complex peptides, this compound can serve as a negative or baseline control to help identify true "hits".

The development of standardized HTS protocols that incorporate simple, well-defined peptides like this compound as reference points would improve the quality and comparability of screening data across different laboratories and studies.

Application in HTSBenefit
Instrument CalibrationEnsures consistent performance of analytical equipment like LC-MS. waters.com
Method ValidationConfirms the accuracy and reproducibility of the screening assay. usp.org
Quality ControlMonitors the stability and performance of the HTS process over time. creative-peptides.com

Elucidating the Role of this compound in Broader Biochemical Pathways as a Metabolite

There is clear evidence that this compound, also known as Tyrosyl-glycyl-glycine, is a metabolite in biological systems. targetmol.combioscience.co.uk It has been identified as a product of the enzymatic breakdown of enkephalins by enkephalinase. targetmol.combioscience.co.uk Enkephalins are endogenous opioid peptides involved in pain signaling, and their metabolism is of significant interest in neuroscience and pharmacology.

While its origin as a metabolite is known, the full extent of its biological role remains to be elucidated. Future research should focus on:

Identifying Downstream Effects: Investigating whether this compound itself has any biological activity. Does it interact with other receptors or enzymes? Does it influence signaling pathways?

Exploring Other Metabolic Origins: Determining if it is a metabolite in other significant biochemical pathways, such as the breakdown of collagen or other proteins. targetmol.com

Use as a Biomarker: Assessing whether the levels of this compound in biological fluids could serve as a biomarker for certain diseases or for monitoring the activity of specific enzymes like enkephalinase.

Understanding the complete metabolic journey and potential downstream functions of this compound could open up new avenues for diagnostics and therapeutics, particularly in the context of neurological disorders and pain management. chemimpex.com

Q & A

Basic Question: What are the standard synthesis methods for H-Gly-Tyr-Gly-OH, and how do they influence yield and purity?

Methodological Answer:
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or liquid-phase methods . In SPPS, the peptide chain is built sequentially on a resin using Fmoc- or Boc-protected amino acids, with coupling agents like HBTU or DIC. Deprotection and cleavage from the resin yield the crude peptide, which is purified via reverse-phase HPLC . Liquid-phase synthesis involves stepwise coupling in solution, requiring precise pH control and protection/deprotection cycles, often leading to lower yields due to intermediate isolation steps . Yield and purity depend on reaction optimization (e.g., coupling efficiency, solvent selection) and purification rigor (e.g., gradient elution in HPLC) .

Advanced Question: How can divergent synthetic routes (e.g., SPPS vs. solution-phase) lead to structural variations or byproducts in this compound?

Methodological Answer:
SPPS minimizes side reactions due to its stepwise, resin-bound process, but incomplete deprotection or coupling can generate deletion sequences. Solution-phase synthesis may introduce racemization at tyrosine (Tyr) residues under basic conditions, altering stereochemistry . Advanced characterization (e.g., LC-MS/MS) identifies byproducts like truncated peptides or oxidized Tyr residues. For example, MALDI-TOF mass spectrometry can detect mass shifts (+16 Da for oxidation) , while circular dichroism (CD) confirms chiral integrity .

Basic Question: What analytical techniques are essential for characterizing this compound's purity and structure?

Methodological Answer:
Core techniques include:

  • HPLC : Quantifies purity using C18 columns with UV detection at 214 nm (amide bond) or 280 nm (Tyr aromatic ring) .
  • NMR Spectroscopy : 1H/13C NMR confirms backbone connectivity; Tyr’s phenolic protons appear at ~6.8 ppm in D2O .
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (295.29 g/mol) and detects impurities .

Advanced Question: What challenges arise in interpreting NMR data for this compound, particularly in resolving overlapping proton signals?

Methodological Answer:
Proton overlap in glycine (Gly) residues and Tyr’s aromatic ring complicates peak assignment. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves coupling between Gly α-protons and Tyr’s β-protons .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational flexibility in aqueous buffers .
  • Isotopic Labeling : 15N-labeled Gly residues simplify backbone assignment in heteronuclear experiments .

Basic Question: How should this compound be stored to maintain stability, and what degradation indicators should researchers monitor?

Methodological Answer:
Store lyophilized peptide at -20°C in airtight, light-protected containers. In solution, use acidic buffers (pH 3–4) to prevent hydrolysis. Degradation is indicated by:

  • HPLC peak splitting (truncated peptides).
  • UV-Vis absorbance shifts (Tyr oxidation at 280 nm) .
  • Mass changes (+16 Da for Tyr oxidation; -18 Da for dehydration) .

Advanced Question: What experimental approaches identify degradation pathways (e.g., oxidation, hydrolysis) in this compound under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the peptide to heat (40–60°C), UV light, or H2O2 to accelerate oxidation/hydrolysis.
  • Kinetic Analysis : Monitor degradation rates via HPLC at intervals (0, 24, 48 hrs) to calculate activation energy (Arrhenius plots) .
  • Radical Scavengers : Add antioxidants (e.g., ascorbic acid) to confirm oxidative pathways .

Basic Question: How can researchers assess this compound's bioactivity in vitro, such as receptor binding or enzyme inhibition?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized receptors .
  • Fluorescence Polarization : Quantifies competitive binding using fluorescently labeled ligands.
  • Enzyme Assays : Monitor inhibition via colorimetric substrates (e.g., tyrosine kinase assays at λ = 450 nm) .

Advanced Question: What in vivo models are suitable for studying this compound's pharmacokinetics and tissue-specific effects?

Methodological Answer:

  • Rodent Models : Administer IV/SC doses and collect plasma/tissue samples for LC-MS quantification. Calculate AUC, half-life, and clearance .
  • Microdialysis : Measures real-time peptide concentration in extracellular fluid (e.g., brain, liver) .
  • Knockout Models : Test receptor specificity using transgenic animals lacking target receptors .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis : Compare experimental variables (e.g., peptide concentration, assay pH, cell lines) .
  • Replicate Key Experiments : Standardize protocols (e.g., NIH guidelines for preclinical studies) .
  • Orthogonal Assays : Confirm activity using SPR, ITC, and cell-based assays to rule out false positives .

Basic Question: What statistical methods validate the reproducibility of this compound's experimental data?

Methodological Answer:

  • Power Analysis : Determine sample size to ensure statistical significance (α = 0.05, β = 0.2) .
  • ANOVA with Post-Hoc Tests : Compare means across multiple groups (e.g., dose-response studies).
  • Bland-Altman Plots : Assess agreement between replicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.